Tetrasodium 7-[[4-[[(2,3-dichloro-6-quinoxalinyl)carbonyl]amino]-5-sulphonato-1-naphthyl]azo]naphthalene-1,3,5-trisulphonate
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Overview
Description
Tetrasodium 7-[[4-[[(2,3-dichloro-6-quinoxalinyl)carbonyl]amino]-5-sulphonato-1-naphthyl]azo]naphthalene-1,3,5-trisulphonate is a complex organic compound known for its vibrant color and extensive use in various industrial applications. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrasodium 7-[[4-[[(2,3-dichloro-6-quinoxalinyl)carbonyl]amino]-5-sulphonato-1-naphthyl]azo]naphthalene-1,3,5-trisulphonate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a suitable aromatic compound. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to maintain consistent quality and yield. The process includes precise control of reaction parameters such as temperature, pH, and concentration of reactants. Post-synthesis, the compound undergoes purification processes like crystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Tetrasodium 7-[[4-[[(2,3-dichloro-6-quinoxalinyl)carbonyl]amino]-5-sulphonato-1-naphthyl]azo]naphthalene-1,3,5-trisulphonate can undergo various chemical reactions including:
Oxidation: This reaction can alter the azo group, affecting the color properties of the compound.
Reduction: Often leads to the cleavage of the azo bond, resulting in the formation of amines.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, modifying its functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various acids or bases for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the type of reaction. For instance, reduction typically yields aromatic amines, while oxidation can produce different colored compounds.
Scientific Research Applications
Tetrasodium 7-[[4-[[(2,3-dichloro-6-quinoxalinyl)carbonyl]amino]-5-sulphonato-1-naphthyl]azo]naphthalene-1,3,5-trisulphonate has diverse applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential therapeutic uses due to its interaction with biological molecules.
Industry: Widely used in textile, paper, and leather industries for dyeing purposes.
Mechanism of Action
The mechanism by which Tetrasodium 7-[[4-[[(2,3-dichloro-6-quinoxalinyl)carbonyl]amino]-5-sulphonato-1-naphthyl]azo]naphthalene-1,3,5-trisulphonate exerts its effects involves its interaction with molecular targets such as proteins and nucleic acids. The azo group can form covalent bonds with these molecules, altering their structure and function. This interaction is crucial for its applications in staining and potential therapeutic uses.
Comparison with Similar Compounds
Similar Compounds
- Tetrasodium 4-[[4-[[(2,3-dichloro-6-quinoxalinyl)carbonyl]amino]-2-sulphonatophenyl]azo]-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate
- Tetrasodium 7-[[4-[(2,3-dichloroquinoxaline-6-carbonyl)amino]-5-sulfonatonaphthalen-1-yl]diazenyl]naphthalene-1,3,5-trisulfonate
Uniqueness
Tetrasodium 7-[[4-[[(2,3-dichloro-6-quinoxalinyl)carbonyl]amino]-5-sulphonato-1-naphthyl]azo]naphthalene-1,3,5-trisulphonate stands out due to its specific structural features, such as the presence of multiple sulphonate groups and the dichloroquinoxaline moiety. These features contribute to its unique color properties and reactivity, making it valuable in various applications.
Properties
CAS No. |
72639-29-3 |
---|---|
Molecular Formula |
C29H13Cl2N5Na4O13S4 |
Molecular Weight |
930.6 g/mol |
IUPAC Name |
tetrasodium;7-[[4-[(2,3-dichloroquinoxaline-6-carbonyl)amino]-5-sulfonatonaphthalen-1-yl]diazenyl]naphthalene-1,3,5-trisulfonate |
InChI |
InChI=1S/C29H17Cl2N5O13S4.4Na/c30-27-28(31)33-22-8-13(4-5-20(22)32-27)29(37)34-21-7-6-19(16-2-1-3-23(26(16)21)51(41,42)43)36-35-14-9-17-18(24(10-14)52(44,45)46)11-15(50(38,39)40)12-25(17)53(47,48)49;;;;/h1-12H,(H,34,37)(H,38,39,40)(H,41,42,43)(H,44,45,46)(H,47,48,49);;;;/q;4*+1/p-4 |
InChI Key |
VPMRIEZGYICHGJ-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(=C1)S(=O)(=O)[O-])NC(=O)C3=CC4=C(C=C3)N=C(C(=N4)Cl)Cl)N=NC5=CC6=C(C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C5)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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